1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione
Description
1-(Prop-2-yn-1-yl)-1,3-diazinane-2,4-dione is a heterocyclic compound featuring a six-membered diazinane ring substituted with two ketone groups at positions 2 and 4, and a propargyl (prop-2-yn-1-yl) group at position 1. Its molecular formula is C₇H₈N₂O₂ (monoisotopic mass: 152.05858 Da) . Structurally, it is analogous to 5-fluorouracil (5-FU, 5-fluoro-1,3-diazinane-2,4-dione), a well-known anticancer agent, but replaces the fluorine atom with a propargyl group .
Properties
CAS No. |
1541766-26-0 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
1-prop-2-ynyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C7H8N2O2/c1-2-4-9-5-3-6(10)8-7(9)11/h1H,3-5H2,(H,8,10,11) |
InChI Key |
OKHNQUGBDMTNKF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1CCC(=O)NC1=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione can be synthesized through cyclocondensation reactions. One common method involves the reaction of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of the desired diazinane derivative . The reaction typically proceeds under mild conditions, often in the presence of a base such as potassium hydroxide.
Industrial Production Methods: Industrial production of 1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under visible-light-induced conditions to form corresponding formamides.
Substitution: It can participate in substitution reactions, particularly with nucleophiles, due to the presence of the prop-2-yn-1-yl group.
Common Reagents and Conditions:
Oxidation: Molecular oxygen is commonly used as the oxidizing agent in the presence of visible light.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: The major products are formamides.
Substitution: Depending on the nucleophile, various substituted diazinane derivatives can be formed.
Scientific Research Applications
1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate access . The prop-2-yn-1-yl group plays a crucial role in this interaction, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations in Diazinane Diones
The following table compares 1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione with structurally related diazinane diones differing in substituents:
Key Observations :
- Propargyl vs. Fluorine (5-FU) : The propargyl group enhances reactivity for covalent bonding (e.g., in click chemistry), whereas 5-FU’s fluorine contributes to thymidylate synthase inhibition. The propargyl derivative may exhibit altered pharmacokinetics compared to 5-FU’s rapid metabolism .
- Thiophene vs.
- Alkyl vs. Propargyl : The butan-2-yl substituent increases hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility compared to the propargyl derivative .
Heterocyclic Analogs with Dione Motifs
Other heterocyclic diones share functional similarities but differ in ring structure:
Key Observations :
- Thiazolidine vs. Diazinane Diones: Thiazolidine diones (e.g., from ) exhibit broader biological activity due to the sulfur atom’s electronegativity, which may enhance binding to biological targets.
- Thiazinane Diones : The thiazinane derivative () combines a sulfur atom with a propargyl group, offering dual reactivity for synthetic modifications .
Biological Activity
1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione is a heterocyclic compound characterized by its unique diazinane ring structure. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in drug development and other fields.
The molecular formula of 1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione is C7H8N2O2, with a molecular weight of 152.15 g/mol. Its structure includes a diazinane ring and a prop-2-yn-1-yl substituent, which contribute to its distinct chemical reactivity and biological effects.
| Property | Value |
|---|---|
| CAS No. | 1541766-26-0 |
| Molecular Formula | C7H8N2O2 |
| Molecular Weight | 152.15 g/mol |
| IUPAC Name | 1-prop-2-ynyl-1,3-diazinane-2,4-dione |
| InChI Key | OKHNQUGBDMTNKF-UHFFFAOYSA-N |
The biological activity of 1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione primarily involves its interaction with specific molecular targets such as enzymes. The compound has been shown to inhibit certain enzymes by binding to their active sites, thus preventing substrate access and disrupting normal biochemical pathways. This mechanism underlies its potential therapeutic applications.
Biological Activity
Research indicates that 1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione exhibits various biological activities including:
Antimicrobial Activity:
Studies have demonstrated that this compound possesses significant antibacterial and antifungal properties. It has shown effectiveness against several bacterial strains and fungi.
Case Study:
In a study evaluating the antimicrobial efficacy of various diazinane derivatives, 1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione was tested against Staphylococcus aureus and Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 625 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .
Cytotoxic Activity:
The compound has also been assessed for cytotoxic effects on cancer cell lines. Preliminary data suggest that it may induce apoptosis in specific cancer cells, highlighting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of 1-(prop-2-yn-1-y)-1,3-diazinane-2,4-dione, it is beneficial to compare it with structurally similar compounds:
| Compound | Biological Activity | MIC (µg/mL) |
|---|---|---|
| 1-(prop-2-ynyl)-1,3-diazinane derivatives | Antibacterial against S. aureus | 625 |
| 1,3-dihydroxy derivatives | Cytotoxic against cancer cells | Varies |
Research Findings
Recent studies have explored the synthesis and biological evaluation of various diazinane derivatives. The findings suggest that modifications to the diazinane structure can enhance or alter biological activity significantly. For instance:
- Synthesis Methodology: Cyclocondensation reactions are commonly employed to synthesize this compound and its derivatives.
- Biological Screening: In vitro assays have been utilized to assess the antibacterial and antifungal properties of synthesized derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
